molecular formula C14H10Cl2O3S B1359386 2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene CAS No. 898778-88-6

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Cat. No.: B1359386
CAS No.: 898778-88-6
M. Wt: 329.2 g/mol
InChI Key: YDSKSVOJWYUVMM-UHFFFAOYSA-N
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Description

“2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the molecular formula C14H10Cl2O3S . It has a molecular weight of 329.2 g/mol . The IUPAC name for this compound is (2,4-dichlorophenyl)- [5- (1,3-dioxolan-2-yl)thiophen-2-yl]methanone .


Molecular Structure Analysis

The compound has a complex structure that includes a thiophene ring, a dioxolane ring, and a dichlorobenzoyl group . The InChI string, which represents the structure of the compound, is InChI=1S/C14H10Cl2O3S/c15-8-1-2-9 (10 (16)7-8)13 (17)11-3-4-12 (20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 329.2 g/mol . It has a computed XLogP3-AA value of 4 , which indicates its lipophilicity. The compound has no hydrogen bond donors and 4 hydrogen bond acceptors . It has 3 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 327.9727707 g/mol . The topological polar surface area is 63.8 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Applications in Organic Semiconductors

2-(2,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene and its derivatives have been explored in the field of organic semiconductors. A study by Yin et al. (2022) demonstrates the use of similar thiophene compounds in creating organic semiconductors with potential applications in electronic devices. This research highlights the versatility of thiophene derivatives in the development of materials with significant electrical conductivity (Yin et al., 2022).

Synthesis of Novel Compounds

The synthesis of new compounds utilizing thiophene derivatives, such as this compound, is a key area of research. Beydoun and Doucet (2011) describe the catalysis of functionalized halothiophene derivatives, which is crucial in the synthesis of polyfunctionalized arylated thiophenes. This process contributes to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science (Beydoun & Doucet, 2011).

Material Science and Pharmaceutical Applications

The study of substituted thiophenes, including those similar to this compound, has significant implications in material science and pharmaceuticals. As discussed by Nagaraju et al. (2018), these compounds exhibit a broad spectrum of biological activities and are utilized in various technological applications, such as in the development of chemical sensors and solar cells (Nagaraju et al., 2018).

Optical and Electrochemical Properties

Research by Wang et al. (2011) into photochromic diarylethenes bearing thiophene units reveals the potential of thiophene derivatives in optical recording. This illustrates the significant role of these compounds in developing materials with unique optical and electrochemical properties, useful in advanced technology applications (Wang et al., 2011).

Properties

IUPAC Name

(2,4-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSKSVOJWYUVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641968
Record name (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-88-6
Record name (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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